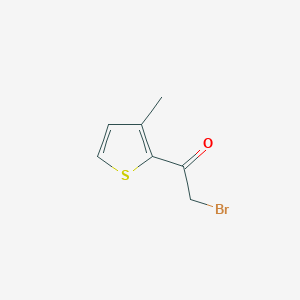
2-bromo-1-(3-methylthiophen-2-yl)ethanone
Description
2-bromo-1-(3-methylthiophen-2-yl)ethanone: is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to an ethanone group, which is further connected to a thiophene ring substituted with a methyl group
Propriétés
Numéro CAS |
62466-11-9 |
|---|---|
Formule moléculaire |
C7H7BrOS |
Poids moléculaire |
219.1 g/mol |
Nom IUPAC |
2-bromo-1-(3-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3 |
Clé InChI |
YUTFYMWVGAJBOG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)CBr |
SMILES canonique |
CC1=C(SC=C1)C(=O)CBr |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(3-methylthiophen-2-yl)ethanone typically involves the bromination of 1-(3-methylthiophen-2-yl)ethan-1-one. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-bromo-1-(3-methylthiophen-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the thiophene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(3-methylthiophen-2-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-carboxythiophen-2-yl)ethan-1-one.
Applications De Recherche Scientifique
2-bromo-1-(3-methylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(3-methylthiophen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-(3-methylphenyl)ethan-1-one
- 2-Bromo-1-(3-methylbenzothiophen-2-yl)ethan-1-one
- 2-Bromo-1-(3-methyl-2-thienyl)ethanone
Comparison: 2-bromo-1-(3-methylthiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or benzothiophene analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


